molecular formula C25H23BrClNO4 B10950645 Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10950645
M. Wt: 516.8 g/mol
InChI Key: KXEUNBOODOWRSH-UHFFFAOYSA-N
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Description

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core, bromine, and chlorine substituents, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers, amines, or other substituted derivatives.

Scientific Research Applications

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{3-[(3-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
  • ETHYL 6-BROMO-5-[(4-CHLOROBENZYL)OXY]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Uniqueness

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications.

Properties

Molecular Formula

C25H23BrClNO4

Molecular Weight

516.8 g/mol

IUPAC Name

methyl 4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H23BrClNO4/c1-14-22(25(30)31-2)23(24-19(28-14)4-3-5-20(24)29)18-12-16(26)8-11-21(18)32-13-15-6-9-17(27)10-7-15/h6-12,23,28H,3-5,13H2,1-2H3

InChI Key

KXEUNBOODOWRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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